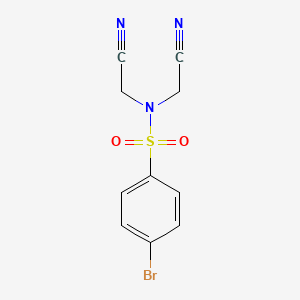![molecular formula C21H19N3O B11179953 12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11179953.png)
12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, often referred to as “compound X” , is a heterocyclic compound with a fused benzimidazole and quinazolinone core. Its structure combines features from both benzimidazole and quinazolinone families. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Several synthetic routes exist for the preparation of compound X. One notable method involves the use of novel Cu@Fe3O4 magnetic nanoparticles (MNPs) as catalysts under solvent-free conditions . These MNPs exhibit excellent catalytic behavior, allowing for the efficient synthesis of compound X. The reaction proceeds smoothly, and the nanocatalyst can be easily separated and reused.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions yield compounds with saturated rings.
Substitution: Substituents can be introduced at different positions on the benzimidazole and quinazolinone rings.
Common reagents include oxidants (e.g., KMnO4, PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Major products include derivatives with modified substituents or fused heterocycles.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It exhibits promising biological activities, including antitumor, antimalarial, and anti-inflammatory effects.
Chemistry: Researchers use it as a scaffold for designing new compounds.
Industry: Its synthetic versatility makes it valuable for drug discovery and material science.
Mechanism of Action
The exact mechanism by which compound X exerts its effects depends on the specific biological context. It likely interacts with molecular targets, affecting cellular pathways related to its observed activities. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Compound X stands out due to its unique fused benzimidazole-quinazolinone structure. Similar compounds include other quinazolinones, benzimidazoles, and related heterocycles.
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
12-(4-methylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C21H19N3O/c1-13-9-11-14(12-10-13)20-19-16(6-4-8-18(19)25)23-21-22-15-5-2-3-7-17(15)24(20)21/h2-3,5,7,9-12,20H,4,6,8H2,1H3,(H,22,23) |
InChI Key |
ZFXNTLKCXQKRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11179891.png)
![N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11179894.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11179904.png)
![1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11179907.png)
![10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179926.png)
![3-(biphenyl-4-ylcarbonyl)-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11179927.png)
![Propyl 4-({[1-(1-methoxypropan-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11179931.png)
![N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B11179935.png)

![N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11179939.png)
![6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179940.png)
![(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11179945.png)
